molecular formula C₄₃H₃₂O₂₀ B047676 Theaflavin digallate; Theaflavine-3,3'-digallate CAS No. 30462-35-2

Theaflavin digallate; Theaflavine-3,3'-digallate

Cat. No. B047676
CAS RN: 30462-35-2
M. Wt: 868.7 g/mol
InChI Key: ZEASWHWETFMWCV-UHFFFAOYSA-N
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Description

Theaflavin digallate, also known as Theaflavine-3,3'-digallate (TF3), is a polyphenol found in black tea, formed during the fermentation of tea leaves through the polymerization and oxidation of green tea catechins, especially epicatechin gallate and epigallocatechin-3-gallate (EGCG). This compound is of significant interest due to its various biological activities, including antioxidant, anticancer, and anti-inflammatory effects, among others. The following sections provide a detailed analysis of the synthesis, molecular structure, chemical reactions, properties, and more, excluding information related to drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of Theaflavin digallate involves the enzymatic oxidation of tea catechins. Pear polyphenol oxidase (PPO) has been utilized for the effective synthesis of TF3, employing epicatechin gallate (ECG) and epigallocatechin-3-O-gallate (EGCG) as substrates. This process highlights the biocatalytic approach to synthesizing TF3, achieving a maximum yield of 42.23% based on the amount of ECG added, showcasing the potential for efficient production methods (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of Theaflavin digallate consists of two flavan-3-ol units linked to a benzotropolone ring, with gallate esters at the 3 and 3' positions. The structural elucidation and the relative configurations of TF3 and its precursors have been established through synthetic methods, NMR, and mass spectrometry, providing a comprehensive understanding of its complex molecular architecture (Collier et al., 1973).

Chemical Reactions and Properties

Theaflavin digallate exhibits a unique set of chemical reactions, particularly in its antioxidant mechanism. It reacts with hydroxyl radicals generated by hydrogen peroxide, indicating its potential for antioxidant applications. The reaction products suggest that the A-ring, rather than the benzotropolone moiety, is the initial site for the formation of reaction products in oxidative systems (Sang et al., 2003).

Physical Properties Analysis

Theaflavin digallate's physical properties, such as solubility and stability, play a crucial role in its biological activities and applications. While specific studies on these properties were not highlighted, it's known that the solubility of TF3 in water and organic solvents significantly affects its antioxidant capacity and bioavailability.

Chemical Properties Analysis

Theaflavin digallate's chemical properties, including its ability to chelate metals and scavenge free radicals, are foundational to its bioactivity. Studies have shown that TF3 and its gallate esters possess significant antioxidant activities, effectively scavenging radicals in both aqueous and lipophilic phases. This activity is attributed to their structure, particularly the presence of gallate esters, which enhance their radical scavenging abilities and metal chelation properties, with a hierarchy of reactivity observed as TF3 being the most potent antioxidant among theaflavins (Miller et al., 1996).

Scientific Research Applications

Anti-Inflammatory Properties

Theaflavin-3,3′-digallate has been studied for its anti-inflammatory effects, both in vitro and in vivo. This compound from black tea demonstrates potential in reducing pro-inflammatory cytokines and ameliorating acute lung injury in mice, suggesting its applicability in treating inflammation and inflammatory diseases (Wu et al., 2017).

Antioxidant Mechanism

Research has focused on understanding the antioxidant mechanism of theaflavin 3,3′-digallate. It reacts with hydroxyl radicals generated by hydrogen peroxide, leading to A-ring fission products. This insight into its antioxidant reaction in physiological systems is crucial (Sang et al., 2003).

Cardiovascular Health

Theaflavin-3,3′-digallate shows promise in preventing pathological cardiac hypertrophy via the CaN-NFAT signal pathway, potentially offering a natural compound for heart failure treatment (Zhou et al., 2022).

Anticancer Potential

Studies have shown theaflavin-3,3′-digallate to have synergistic effects with cisplatin against cisplatin-resistant ovarian cancer cells, suggesting its potential as an adjuvant in advanced ovarian cancer treatment (Pan et al., 2018).

Anti-Diabetic Effects

Theaflavin-3,3′-digallate has been shown to improve glucose absorption in insulin-resistant cells and regulate glucose levels in diabetic zebrafish, indicating its potential as an anti-diabetic agent (Zhou et al., 2021).

Gut Microbiota Modulation

It also plays a role in modulating gut microbiota composition, as its metabolism by gut microbiota leads to unique metabolites and affects the growth of certain gut bacteria (Liu et al., 2020).

Anti-Angiogenic Properties

Research has revealed that theaflavin-3,3′-digallate can inhibit angiogenesis in ovarian cancer cells via Akt and Notch-1 pathways, offering potential as an anti-angiogenic agent in cancer treatment (Gao et al., 2015).

Bioactivity and Molecular Binding

Studies have also explored the molecular binding of theaflavin-3,3'-digallate to biological membranes, providing insights into its bioactivities and interactions with cell membranes (Sirk et al., 2011).

Melanogenesis Inhibition

Theaflavin-3,3′-digallate has been found to inhibit melanogenesis in mouse melanoma cells, suggesting its potential use in skin-related conditions (Yamaoka et al., 2009).

SARS-CoV-2 Main Protease Inhibition

Computational studies have identified theaflavin digallate as a potential inhibitor of the SARS-CoV-2 main protease, indicating its potential relevance in COVID-19 research (Manish, 2020).

properties

IUPAC Name

[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEASWHWETFMWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H32O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Theaflavin 3,3'-digallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

CAS RN

30462-35-2
Record name Theaflavin 3,3'-digallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226 - 230 °C
Record name Theaflavin 3,3'-digallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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